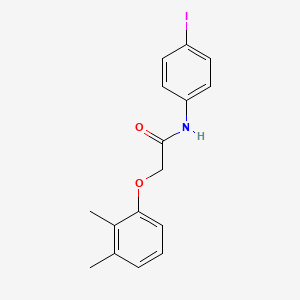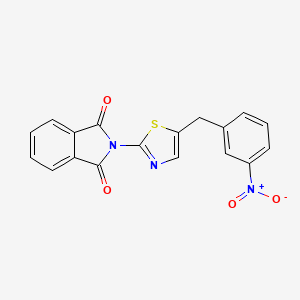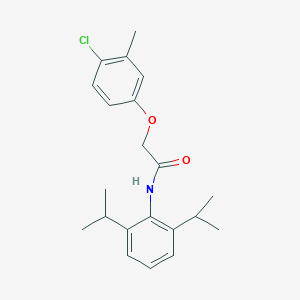![molecular formula C22H17ClF3N5OS B3476705 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B3476705.png)
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
Vue d'ensemble
Description
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is a complex organic compound that features a combination of various functional groups, including a pyrrole ring, a tetrazole ring, and a phenyl ring substituted with chloro and trifluoromethyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mécanisme D'action
Target of Action
Similar compounds have been found to have analgesic effects , suggesting that they may interact with pain receptors or pathways in the body.
Mode of Action
It’s worth noting that similar compounds have been found to have analgesic effects , indicating that they may work by interacting with pain receptors or pathways in the body, leading to a reduction in the perception of pain.
Biochemical Pathways
Based on the analgesic effects of similar compounds , it can be inferred that this compound may affect pathways related to pain perception and response.
Pharmacokinetics
Similar compounds have been found to have potent analgesic efficacy and an ultrashort to long duration of action , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to have potent analgesic efficacy , suggesting that they may result in a reduction in the perception of pain at the molecular and cellular levels.
Action Environment
It’s worth noting that the efficacy of similar compounds has been found to be potent , suggesting that they may be relatively stable and effective under a variety of environmental conditions.
Méthodes De Préparation
The synthesis of 1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrole Ring: This step typically involves the reaction of a suitable precursor with reagents such as acetic acid and ammonium acetate under reflux conditions.
Introduction of the Chloro and Trifluoromethyl Groups: This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorinating agents and trifluoromethylating agents.
Formation of the Tetrazole Ring: This step involves the cyclization of a suitable precursor with azide sources under acidic or basic conditions.
Coupling of the Pyrrole and Tetrazole Rings: This final step involves the use of coupling reagents such as EDCI or DCC to form the desired compound.
Analyse Des Réactions Chimiques
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one can be compared with similar compounds, such as:
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound also contains a chloro and trifluoromethyl-substituted phenyl ring and is studied for its analgesic potential.
Indole Derivatives: Compounds containing the indole nucleus exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Tetrazole Derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry for drug development.
Propriétés
IUPAC Name |
1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N5OS/c1-13-10-17(14(2)30(13)16-8-9-19(23)18(11-16)22(24,25)26)20(32)12-33-21-27-28-29-31(21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCHRCTWQKMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B3476634.png)

![N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B3476662.png)

![3,6-DIETHYL 4-{[4-(DIMETHYLAMINO)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B3476674.png)
![3,6-DIETHYL 4-[(4-FLUOROPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B3476679.png)
![2,4-dichloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B3476687.png)
![ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3476699.png)
![{2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3476720.png)
![ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B3476730.png)
![Ethyl 1-[3,5-bis(ethoxycarbonyl)phenyl]-4-hydroxypyrazole-3-carboxylate](/img/structure/B3476735.png)
![Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate](/img/structure/B3476742.png)
